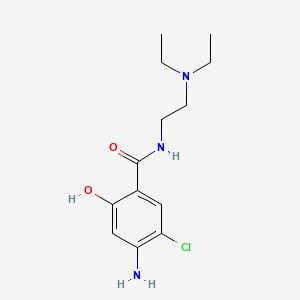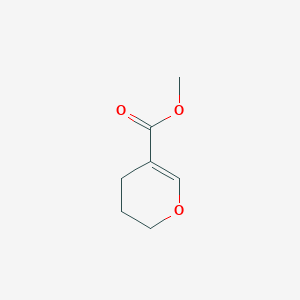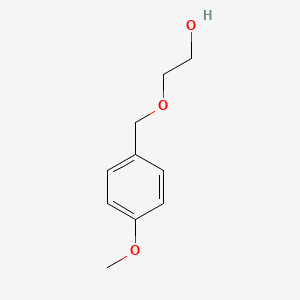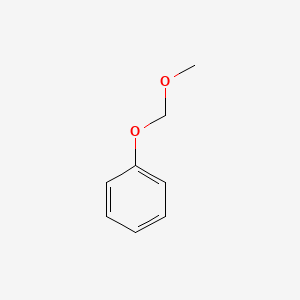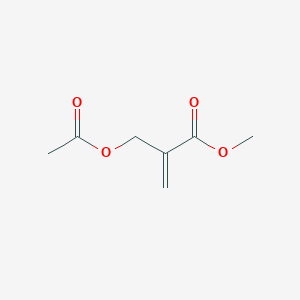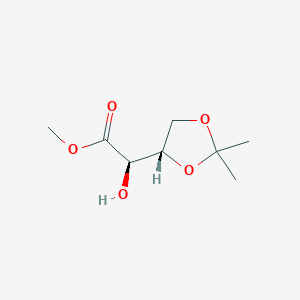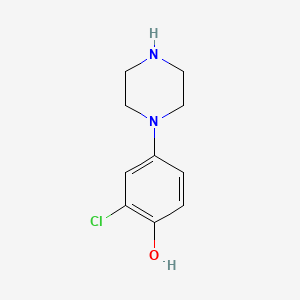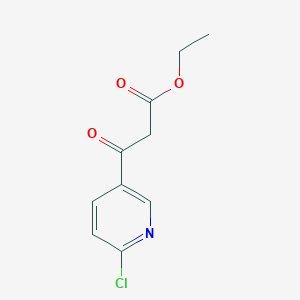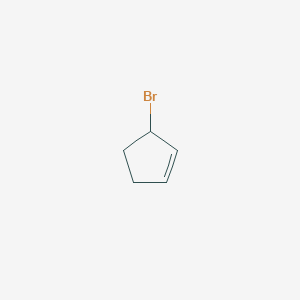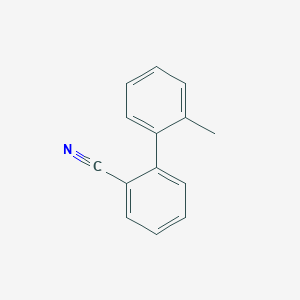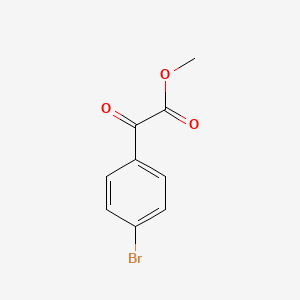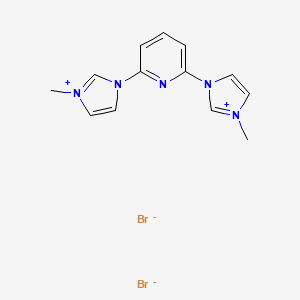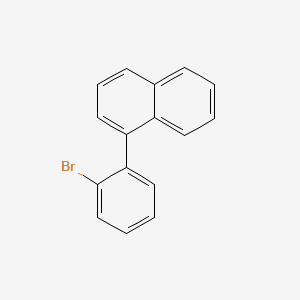
1-(2-溴苯基)萘
概述
描述
1-(2-Bromophenyl)naphthalene is a chemical compound with the molecular formula C16H11Br . It has an average mass of 283.163 Da and a monoisotopic mass of 282.004395 Da .
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)naphthalene involves the reaction of 1-bromo-2-iodobenzene with naphthalen-1-ylboronic acid in the presence of K2CO3 and Cl2Pd(PPh3)2 . The reaction is carried out at 80°C for four hours . After cooling, the product is extracted with diethyl ether and purified by silica gel column chromatography to yield 1-(2-Bromophenyl)naphthalene .Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)naphthalene consists of a naphthalene ring attached to a bromophenyl group . The molecule has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
1-(2-Bromophenyl)naphthalene can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . In this reaction, an electrophile attacks the carbon atoms of the aromatic ring to form a cationic intermediate .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)naphthalene has a density of 1.4±0.1 g/cm3, a boiling point of 370.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.3±3.0 kJ/mol and a flash point of 175.2±13.7 °C .科学研究应用
硫醚合成
1-((4-溴苯基)硫)萘-2,7-二醇已通过 PEG400 中的 TBAI-HBr 体系合成。这项研究通过提出一种用苯磺酰氯生成硫醚的新方法,为有机化学领域做出了贡献 (Wang, Guo, Zhang, Lin, & Yan, 2016)。
大气化学
萘与大气化学成分 N2O5 的反应已得到检验。这项研究对于理解萘等多环芳烃 (PAH) 的大气化学去除过程至关重要 (Atkinson, Arey, Zielińska, & Aschmann, 1987)。
燃烧副产物
对溴化烃模型 2-溴苯酚的热解热降解的研究提供了对有害燃烧副产物(包括溴化二噁英)形成的见解。这在环境科学中具有重要意义,尤其涉及废物焚烧和意外火灾 (Evans & Dellinger, 2003)。
取代萘氨基酯的合成
一项专注于 CuCN 介导的 4-(2-溴苯基)-2-丁烯酸酯环化的研究,导致了取代萘氨基酯的合成,这对于有机合成和药物研究具有重要意义 (Reddy, Prasad, Ahuja, & Sudalai, 2013)。
化学合成和结构
化合物 1-[(4-溴苯基)(吗啉-4-基)甲基]萘-2-醇的合成提供了对化学合成技术和分子结构分析的见解。这项研究为晶体学和有机化学领域做出了贡献 (Zhao, 2012)。
安全和危害
属性
IUPAC Name |
1-(2-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAHJMQVBZRZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474197 | |
| Record name | 1-(2-bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)naphthalene | |
CAS RN |
18937-92-3 | |
| Record name | 1-(2-bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
